4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
Overview
Description
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15FN4O3 and its molecular weight is 414.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that certain compounds in the 1,2,4-oxadiazole class have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that the compound may interact with bacterial cells to inhibit their growth or reproduction.
Biochemical Pathways
Given the antibacterial and antifungal activities of similar 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
Based on the observed antibacterial and antifungal activities of similar 1,2,4-oxadiazole derivatives , it can be inferred that the compound may lead to the death of bacterial and fungal cells, thereby exerting its therapeutic effects.
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-30-17-11-9-16(10-12-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-5-4-6-15(24)13-14/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEMWEIHKHDFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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